molecular formula C14H16N2OS B2674309 6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone CAS No. 478078-57-8

6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone

Cat. No. B2674309
CAS RN: 478078-57-8
M. Wt: 260.36
InChI Key: YYLRWVRZCDCWAP-UHFFFAOYSA-N
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Description

“6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone” is a chemical compound with the molecular formula C14H16N2OS . It is also known by the synonyms AKOS BB-3436 and 6-ethyl-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrimidinone ring, which is a six-membered ring with two nitrogen atoms, and a sulfanyl group attached to a 4-methylbenzyl group .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 260.35 . Other physical and chemical properties like melting point, boiling point, and density are not available in the resources I found.

Scientific Research Applications

Synthesis and Anti-HIV Activity

A study by Novikov et al. (2004) explored the synthesis of derivatives of pyrimidin-4(3H)-one, including compounds structurally related to 6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone. These derivatives were evaluated for their virus-inhibiting properties, specifically against the human immunodeficiency virus type 1 (HIV-1), demonstrating potential anti-HIV activities at certain concentrations (Novikov, Ozerov, Sim, & Buckheit, 2004).

Metal Complex Formation and Protein Binding

Research by Gonçalves et al. (2013) involved a complex containing a pyrimidinone structure that exhibited stable complexation with V(IV)O2+ ions in a pH range conducive to biological relevance. This study highlighted the pyrimidinone's role in forming metal complexes and its interaction with human serum proteins, suggesting applications in bioinorganic chemistry and potential therapeutic uses (Gonçalves et al., 2013).

Antifolate Activity for Antitumor Agents

Gangjee et al. (2007) synthesized classical and nonclassical antifolates based on 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines, which included structures analogous to this compound. These compounds were evaluated as inhibitors of dihydrofolate reductase (DHFR), showing promising antitumor activities and potency against certain pathogens (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Dimerization and Supramolecular Chemistry

Beijer et al. (1998) investigated the dimerization properties of ureidopyrimidinones, which are structurally related to this compound. This research provides insights into the hydrogen bonding and self-assembly capabilities of pyrimidinone derivatives, offering perspectives on their use in supramolecular chemistry (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).

Cytotoxic Activity and Cancer Research

Stolarczyk et al. (2018) synthesized novel 4-thiopyrimidine derivatives and evaluated their cytotoxic activities against various cancer cell lines. These compounds, derived from a core similar to this compound, showed potential anticancer properties, highlighting the relevance of pyrimidinone derivatives in medicinal chemistry and cancer research (Stolarczyk, Bryndal, Matera-Witkiewicz, Lis, Królewska-Golińska, Cieślak, Kaźmierczak-Barańska, & Cieplik, 2018).

properties

IUPAC Name

4-ethyl-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-3-12-8-13(17)16-14(15-12)18-9-11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLRWVRZCDCWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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